2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
Thiophene derivatives, such as the compound , have been reported to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Activity
These compounds have also shown anti-psychotic effects . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Activity
The anti-arrhythmic activity of thiophene derivatives could be beneficial in managing cardiac arrhythmias .
Anti-Anxiety Activity
The anti-anxiety effects of these compounds could be harnessed for the development of new anxiolytic drugs .
Anti-Fungal Activity
Thiophene derivatives have demonstrated anti-fungal properties , indicating their potential use in the treatment of fungal infections.
Antioxidant Activity
These compounds have shown antioxidant activity , which could be useful in combating oxidative stress-related conditions.
Anti-Microbial Activity
The anti-microbial activity of these compounds suggests potential applications in the treatment of various bacterial and viral infections .
Anti-Cancer Activity
Thiophene derivatives have been found to inhibit tumor cell growth , indicating their potential use in cancer therapy.
Mechanism of Action
Target of Action
Thiophene-based compounds, which this molecule is a part of, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Biochemical Pathways
Thiophene-based compounds have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . For example, they can modulate estrogen receptors, inhibit kinases, and have anti-mitotic effects .
Result of Action
Thiophene-based compounds have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-25-15-6-4-13(5-7-15)11-17(24)20-9-8-14-12-27-19-21-18(22-23(14)19)16-3-2-10-26-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNAYPXSGDGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide |
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